REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7].[Br:15]Br>CC(O)=O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]([O:13][CH3:14])=[CH:11][C:10]=1[Br:15]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C=CC1OC
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring into 700 mL of H2O
|
Type
|
STIRRING
|
Details
|
stirred 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
left quiescent for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with H2O
|
Type
|
WASH
|
Details
|
washed with sat. aq. Na2S2O3
|
Type
|
CUSTOM
|
Details
|
The solid was partially dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 300 mL hot MeOH
|
Type
|
TEMPERATURE
|
Details
|
the resultant solution was cooled
|
Type
|
ADDITION
|
Details
|
The cool methanolic solution of product was treated with 200 mL of H2O
|
Type
|
FILTRATION
|
Details
|
the white solid filtered
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)OC)OC)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.92 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |